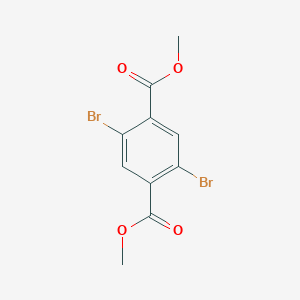

2,5-二溴对苯二甲酸二甲酯

描述

Dimethyl 2,5-dibromoterephthalate is a chemical compound that is related to the family of phthalates, which are typically used as intermediates in the synthesis of more complex chemical entities. While the provided papers do not directly discuss Dimethyl 2,5-dibromoterephthalate, they do provide insights into the synthesis and properties of similar dibrominated phthalate compounds and their derivatives, which can be informative for understanding the chemical behavior of Dimethyl 2,5-dibromoterephthalate.

Synthesis Analysis

The synthesis of related dibrominated phthalate compounds involves multiple steps, including esterification and halogenation. For instance, the synthesis of 4,5-dicyano dimethyl phthalate, a compound structurally similar to Dimethyl 2,5-dibromoterephthalate, starts with 4,5-Dibromophthalic acid reacting with thionyl chloride in methanol, followed by a reaction with cuprous cyanide to yield the dicyano derivative . The optimal conditions for this synthesis were found to be a molar ratio of 2.5:1.0 for thionyl chloride to 4,5-Dibromophthalic acid, resulting in a significant yield improvement over previously reported methods .

Molecular Structure Analysis

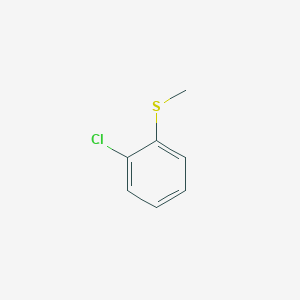

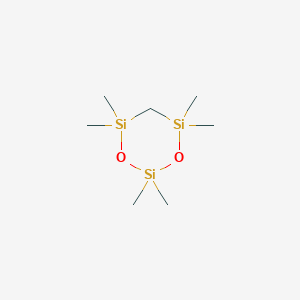

The molecular structure of Dimethyl 2,5-dibromoterephthalate would be characterized by the presence of two ester groups and two bromine atoms attached to a benzene ring. The related compound, dimethyl 5-(2-hydroxyethoxy)isophthalate, exhibits a structure with ester groups and an additional hydroxyethoxy substituent . The structure of these compounds influences their reactivity and physical properties, such as solubility and molecular weight.

Chemical Reactions Analysis

Dibrominated phthalates can undergo various chemical reactions, including nitration, as seen in the reaction of 3,4-dibromo-2,5-dimethylthiophene with nitric acid, which leads to the formation of brominated and nitrated products . These reactions can be sensitive to conditions such as the presence of catalysts and the choice of solvents. The Claisen rearrangement of dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate is another example of the type of chemical transformation that dibrominated phthalates might undergo, indicating a potential for diverse reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of dibrominated phthalates are influenced by their molecular structure. For example, hyperbranched polyesters based on dimethyl 5-(2-hydroxyethoxy)isophthalate exhibit unusual molecular weight growth characteristics and are soluble in common organic solvents . The degree of branching and the presence of functional groups such as esters and bromine atoms affect properties like solubility, viscosity, and the potential for intramolecular reactions. The synthesis process of related compounds also suggests that the reaction conditions can significantly impact the yield and purity of the final product .

科学研究应用

硅基锂离子电池:环戊二硫吩和对苯二甲酸二甲酯或对苯二甲酸单元(包括 2,5-二溴对苯二甲酸)用于硅基锂离子电池。该研究强调了这些材料在提高锂离子电池比容量和稳定性方面的应用 (姚等人,2017).

合成研究:已经研究了类似于 2,5-二溴对苯二甲酸二甲酯的化合物的合成,例如 5-(1-甲基-1-甲氧羰基甲氧基)邻苯二甲酸二甲酯,重点关注反应条件和产率 (彭,2014).

热化学性质:对类似化合物的研究,如 2,5-二甲基-1-苯基吡咯,涉及使用量热法和分子轨道计算等技术确定热化学和热力学性质 (达席尔瓦等人,2010).

绿青霉素研究中的二溴对苯二甲酸:苯-1,2,3,4-四甲酸二甲酯(绿青霉素的降解产物)已被合成,其中二溴对苯二甲酸酯在结构解析中发挥了作用 (布莱特等人,1969).

热降解产物的分析:已经分析了相关化合物(如 2,5-二甲基-2,5-二(叔丁基过氧)己烷)的热降解产物,为热危害评估和更安全的储存条件提供了见解 (达斯等人,2016).

金(I)化学中的配体:结构上类似于 2,5-二溴对苯二甲酸二甲酯的 5-氨基邻苯二甲酸二甲酯已被用作金(I)化学中的配体,形成大环金化合物的模型配合物 (维德曼等人,2009).

邻苯二甲酸酯的毒性:已经对邻苯二甲酸二甲酯与胰蛋白酶在体外的相互作用进行了研究,以了解其潜在毒性和对人体健康的影响 (王等人,2015).

环境可降解性:从红树林沉积物中分离出的镰刀菌属对邻苯二甲酸二甲酯异构体的可降解性研究揭示了这些化合物的环境归宿 (罗等人,2009).

金属酞菁的合成:已经合成了 5-(苯氧基)-邻苯二甲酸二甲酯取代的锌、钴、铜和镍酞菁,并评估了它们的抗氧化和抗菌活性 (阿格塔什等人,2015).

安全和危害

Dimethyl 2,5-dibromoterephthalate is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

作用机制

Target of Action

Dimethyl 2,5-dibromoterephthalate is an organic intermediate It’s used in the preparation of high-efficiency wear-resistant roller materials, organic solar cell receptor materials, or perovskite battery electron transport layer materials .

Result of Action

As an organic intermediate, its primary role is in the synthesis of other compounds or materials .

属性

IUPAC Name |

dimethyl 2,5-dibromobenzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2O4/c1-15-9(13)5-3-8(12)6(4-7(5)11)10(14)16-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAFZEQRMJNPLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Br)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170919 | |

| Record name | Dimethyl 2,5-dibromoterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2,5-dibromoterephthalate | |

CAS RN |

18014-00-1 | |

| Record name | 1,4-Dimethyl 2,5-dibromo-1,4-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18014-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 2,5-dibromoterephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018014001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 2,5-dibromoterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 2,5-dibromoterephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimethyl 2,5-dibromoterephthalate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/233XU2TT5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B95701.png)

![[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane]](/img/structure/B95703.png)